4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole
Description
This pyrazole derivative features a benzenesulfonyl group at position 4, a 4-chlorophenyl moiety at position 5, and a 2,4-dichlorophenyl substituent at position 1. Its structure places it within a class of heterocyclic compounds studied for diverse biological activities, including cannabinoid receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)19-11-10-16(23)12-18(19)24/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODJMFNJTQKBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl, chlorophenyl, and dichlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of the synthesis process and minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of sulfonyl groups or the reduction of chlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings or the pyrazole core.
Scientific Research Applications
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Cannabinoid CB1 Receptor Antagonists
SR141716A (Rimonabant)
- Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide .
- Key Differences : The target compound replaces the 3-carboxamide and 4-methyl groups of SR141716A with a benzenesulfonyl group at position 3.
- Activity : SR141716A is a potent CB1 inverse agonist (IC50: 5–20 nM) with demonstrated efficacy in reducing food intake and obesity-related behaviors .
- SAR Insights: The carboxamide group in SR141716A is critical for CB1 binding via hydrogen bonding with Lys3.28(192).
AE-5 and Z-6 Derivatives
- Structure : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole derivatives with cyclohexyl-hydroxyethyl or fluorovinyl substituents .
- Activity : These compounds exhibit neutral CB1 antagonism and reduce food intake in vivo. The fluorovinyl group in Z-6 enhances metabolic stability compared to hydroxyethyl analogs.
- Comparison : The target compound’s benzenesulfonyl group may confer similar stability but lacks the fluorinated or hydroxyl motifs critical for the activity of AE-5/Z-4.
EGFR Inhibitors
Thiazole-Pyrazole Hybrids (Compounds 77a/b)
- Structure : 3-(2,4-Dichlorophenyl)-5-(4-methoxyphenyl)pyrazole fused with thiazole .
- Activity : IC50 values of 114–145 nM against EGFR, attributed to electron-donating methoxy groups enhancing binding affinity.
- Comparison : The target compound’s 4-chlorophenyl and dichlorophenyl groups are electron-withdrawing, which may reduce EGFR affinity compared to methoxy-substituted analogs. The benzenesulfonyl group’s steric bulk could further hinder kinase domain interaction.
Carbonic Anhydrase Inhibitors
Benzenesulfonamide-Pyrazoline Derivatives
- Structure : 4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides .
- Activity : These compounds inhibit carbonic anhydrase isoforms and exhibit cytotoxicity in cancer cells.
- Comparison : The target compound’s benzenesulfonyl group differs from the sulfonamide moiety in these derivatives, which is essential for zinc coordination in the enzyme’s active site. This suggests divergent biological targets.
Biological Activity
4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Chemical Formula : CHClNOS
- Molecular Weight : 340.24 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrated that it effectively inhibited bacterial growth, suggesting potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug | Standard Drug Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 15 | Ampicillin | 20 |
| S. aureus | 18 | Vancomycin | 25 |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured cells, demonstrating its potential in treating inflammatory diseases .
| Cytokine | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |
|---|---|---|
| TNF-α | 76 | Dexamethasone (80) |
| IL-6 | 83 | Dexamethasone (85) |
3. Anticancer Activity
Preliminary studies indicate that this pyrazole derivative may possess anticancer properties. It has been evaluated against several cancer cell lines, including breast and colon cancer cells. The results showed a significant reduction in cell viability at higher concentrations .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Doxorubicin (10) |
| HCT116 (Colon Cancer) | 15 | Cisplatin (14) |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It might interact with specific receptors that regulate cell signaling pathways associated with inflammation and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Argade et al. synthesized various pyrazole derivatives, including the target compound, and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that the synthesized compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-inflammatory Properties
In another study by Selvam et al., the anti-inflammatory effects of pyrazole derivatives were assessed using an animal model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated groups compared to controls .
Q & A
Basic: What are the common synthetic routes for 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole core formation via cyclization. For example:
- Step 1: Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ketones to form α,β-unsaturated intermediates .
- Step 2: Cyclization using agents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole backbone .
- Step 3: Sulfonylation via benzenesulfonyl chloride to introduce the benzenesulfonyl group .
Key intermediates are characterized by IR and NMR to confirm functional groups and regioselectivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrazole ring vibrations (C=N, ~1600 cm⁻¹) .
- ¹H/¹³C NMR: Resolves substituent patterns (e.g., dichlorophenyl protons appear as distinct doublets due to coupling) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₂Cl₃N₂O₂S: ~433.97) .
Basic: What functional groups dictate reactivity in this compound?
Methodological Answer:
- Benzenesulfonyl Group: Enhances electrophilicity and participates in hydrogen bonding, influencing solubility .
- Chlorophenyl Substituents: Increase steric bulk and electron-withdrawing effects, affecting nucleophilic substitution rates .
- Pyrazole Core: Acts as a hydrogen bond acceptor, critical for biological interactions .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control: Cyclization at 120°C in POCl₃ maximizes ring closure efficiency .
- Catalyst Use: Copper(II) ions or tert-butylphosphonic acid can stabilize intermediates in multi-component reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonylation reactivity by stabilizing charged intermediates .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Compare IC₅₀ values under standardized assays (e.g., antimicrobial activity in vs. cytotoxicity in ).
- Structural Analog Testing: Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate SAR trends .
- Meta-Analysis: Cross-reference bioactivity data with computational docking studies to validate target binding hypotheses .
Advanced: How does computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to receptors like carbonic anhydrase (CAH1/CAH2) using software (AutoDock Vina). Focus on sulfonyl-pyrazole interactions with catalytic zinc ions .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
- QSAR Models: Correlate logP values (calculated ~3.5) with membrane permeability for cytotoxicity predictions .
Advanced: What challenges arise in analyzing its aqueous solubility, and how are they addressed?
Methodological Answer:
- Challenge: Low solubility due to hydrophobic aryl groups.
- Solution: Synthesize disodium salts (e.g., adding sulfonate groups) to enhance hydrophilicity .
- Analytical Method: Use dynamic light scattering (DLS) to monitor aggregation in PBS buffer (pH 7.4) .
Advanced: How do steric effects influence regioselectivity in derivative synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
